2,3-Diaminobenzamide
Overview
Description
2,3-Diaminobenzamide is an organic compound with the chemical formula C7H9N3O. It features two amino groups and one benzamide group in its structure. This compound is typically found as a colorless to pale yellow crystalline solid and is soluble in various organic solvents such as ethanol, dichloromethane, and chloroform, but not in water .
Mechanism of Action
Target of Action
It’s known that this compound can interact with various aldehydes under certain conditions .
Mode of Action
2,3-Diaminobenzamide can react with aldehydes under visible light irradiation at ambient temperature in the presence of PYTZ and pumping air (or other oxidant) to obtain the desired compound . This suggests that this compound may act as a reactant in certain chemical reactions, particularly in the synthesis of benzimidazole derivatives .
Biochemical Pathways
The compound’s ability to react with aldehydes suggests it may play a role in reactions involving these compounds .
Result of Action
The compound’s ability to react with aldehydes under certain conditions suggests it may contribute to the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reaction with aldehydes occurs under visible light irradiation at ambient temperature . This suggests that light and temperature may play a role in the compound’s activity.
Biochemical Analysis
Biochemical Properties
2,3-Diaminobenzamide plays a significant role in biochemical reactions, particularly in the inhibition of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The compound interacts with PARP by binding to it and preventing the enzyme from using up nicotinamide adenine dinucleotide (NAD+), which is crucial for DNA repair . This interaction leads to the depletion of NAD+ levels, affecting the cell’s ability to repair DNA and ultimately leading to cell death.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting PARP, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PARP by this compound leads to reduced DNA repair capacity, which can result in increased cell death, particularly in cancer cells that rely heavily on PARP for survival . This makes this compound a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PARP, thereby inhibiting the enzyme’s activity . This inhibition prevents PARP from utilizing NAD+ for DNA repair, leading to the accumulation of DNA damage and subsequent cell death . Additionally, this compound may interact with other biomolecules involved in DNA repair and cell survival pathways, further enhancing its cytotoxic effects on cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of DNA repair and prolonged cytotoxic effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant cell death and adverse effects . Studies have shown that there is a threshold dose beyond which the toxic effects of this compound become pronounced . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, which introduce or unmask hydrophilic groups . In phase II reactions, this compound undergoes conjugation with glucuronic acid, sulfate, or other molecules, facilitating its excretion from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues and cells are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the nucleus, where PARP is primarily located, is essential for its inhibitory effects on DNA repair . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation with Acetylacetone: One method involves the condensation of diaminobenzamide with acetylacetone, followed by acid hydrolysis to yield 2,3-diaminobenzamide.
Reaction with Benzotriazole Salts: Another method involves the reaction of benzotriazole salts with N-chloropropionamide and aldehydes under specific conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,3-Diaminobenzamide can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: This compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of amino groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve reagents such as halogenated compounds and strong bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzamides and related compounds.
Scientific Research Applications
2,3-Diaminobenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: This compound is structurally similar but contains only one amino group.
3-Aminobenzamide: Similar to 2,3-diaminobenzamide but with the amino group positioned differently on the benzene ring.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of amino groups, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of two amino groups, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic organic chemistry and medicinal research .
Properties
IUPAC Name |
2,3-diaminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWJZCSEYBQUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440634 | |
Record name | 2,3-diaminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
711007-44-2 | |
Record name | 2,3-diaminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do catalysts like PYTZ impact the synthesis of benzimidazoles, and could similar approaches be applied to 2,3-diaminobenzamide as a starting material?
A1: The research article demonstrates that PYTZ acts as an efficient catalyst for the one-pot synthesis of 2-substituted-1H-4-carboxamide benzimidazoles. [] While the study doesn't specifically utilize this compound, it highlights the potential of similar catalytic approaches for synthesizing benzimidazole derivatives. Further research would be needed to explore the reactivity of this compound under similar reaction conditions and to determine the optimal catalyst for achieving desired products.
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